REACTION_CXSMILES
|
CC1(C)C(C)(C)OB([C:9]2[CH:10]=[C:11]([CH:14]=[O:15])[O:12][CH:13]=2)O1.Cl[C:18]1[C:19]2[CH:26]=[CH:25][NH:24][C:20]=2[N:21]=[CH:22][N:23]=1.P([O-])([O-])([O-])=O.[K+].[K+].[K+]>CN(C=O)C>[N:21]1[C:20]2[NH:24][CH:25]=[CH:26][C:19]=2[C:18]([C:9]2[CH:10]=[C:11]([CH:14]=[O:15])[O:12][CH:13]=2)=[N:23][CH:22]=1 |f:2.3.4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
CC1(OB(OC1(C)C)C=1C=C(OC1)C=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(N=CN1)NC=C2
|
Name
|
tripotassium phosphate
|
Quantity
|
1.52 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring for 10 minutes at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
10 mL water and purged with nitrogen gas
|
Type
|
ADDITION
|
Details
|
To this stirring suspension, 400 mg, 0.45 mMols] of tetrakistriphenylphosphine palladium (0) was added in one portion, and reaction vessel
|
Type
|
CUSTOM
|
Details
|
was placed in a preheated bath at 110° C
|
Type
|
STIRRING
|
Details
|
The reaction was stirred
|
Type
|
TEMPERATURE
|
Details
|
heated under a nitrogen atmosphere for 30 minutes (deemed complete by analytical liquid chromatography)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
to remove the ligand present as a precipitate
|
Type
|
WASH
|
Details
|
which was washed with a little DMF/H2O 2:1
|
Type
|
ADDITION
|
Details
|
diluted slowly with water
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
WASH
|
Details
|
the pellet was washed with more water
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1=CN=C(C2=C1NC=C2)C=2C=C(OC2)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 670 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |